![molecular formula C18H11Cl2N3 B2439850 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 890091-44-8](/img/structure/B2439850.png)
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of the pyrimidine ring and the 3-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Intermediate Formation: Formamidine is added to ethyl 2-cyano-4,4-dimethoxybutanoate to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient conversion of intermediates to the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Nucleophilic Aromatic Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic aromatic substitution reactions.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves reagents like halogens or nitro groups under acidic conditions.
Nucleophilic Aromatic Substitution: Often uses nucleophiles such as amines or thiols in the presence of a base.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted aromatic compounds, while nucleophilic aromatic substitution can produce derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly kinase inhibitors. These inhibitors are vital for treating various diseases, including cancer and inflammatory disorders.
Kinase Inhibitors
The compound is instrumental in developing specific kinase inhibitors such as:
- Ruxolitinib : Used for treating myelofibrosis and polycythemia vera.
- Tofacitinib : Approved for rheumatoid arthritis treatment.
- Baricitinib : Used for moderate to severe rheumatoid arthritis.
Researchers have utilized the unique structure of this compound to modify its functional groups, enhancing selectivity and efficacy against specific kinases involved in disease pathways .
Anticancer and Antiviral Activity
Derivatives of this compound have shown promising biological activities:
- Anticancer Properties : Some derivatives inhibit the proliferation of various cancer cell lines. For instance, modifications at the phenyl group have led to enhanced cytotoxicity against specific cancer types.
- Antiviral Activity : Certain derivatives have demonstrated effectiveness against viral infections, indicating potential therapeutic uses beyond oncology .
Case Study 1: Synthesis of Kinase Inhibitors
A study focused on synthesizing a series of kinase inhibitors derived from this compound. The research highlighted the compound's role as a starting material for creating selective inhibitors targeting specific kinases implicated in cancer progression. The derivatives synthesized showed improved potency compared to existing drugs.
Case Study 2: Antiviral Research
Another study investigated the antiviral properties of modified versions of this compound. The derivatives were tested against viral strains and showed significant inhibition rates. This research opens avenues for developing new antiviral therapies based on the pyrrolo[2,3-d]pyrimidine scaffold.
Mechanism of Action
The mechanism of action of 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with protein tyrosine kinases (PTKs). These enzymes play a crucial role in cellular signaling pathways that regulate growth, differentiation, and survival . The compound binds to the ATP-binding site of PTKs, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo[2,3-d]pyrimidine core but lacks the phenyl and chlorophenyl substituents.
4-chloro-7-(4-methylphenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a methylphenylsulfonyl group instead of the chlorophenyl group.
Uniqueness
4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to less selective inhibitors .
Biological Activity
4-Chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
- Molecular Formula : C18H11Cl2N3
- Molecular Weight : 340.21 g/mol
- CAS Number : 890091-44-8
- Synonyms : this compound
Structural Features
The compound features a pyrrolo[2,3-d]pyrimidine core with two chlorine substituents and a phenyl group, which may contribute to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit various kinases involved in cancer cell proliferation:
Compound | Activity | Target |
---|---|---|
This compound | Anticancer | Various kinase pathways |
Example Compound A | Cytotoxic | EGFR |
Example Compound B | Apoptotic | PI3K |
The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Research indicates that it may act as an inhibitor of certain enzymes relevant in metabolic pathways:
Enzyme | Inhibition Type | Reference |
---|---|---|
Acetylcholinesterase (AChE) | Moderate Inhibition | |
Urease | Strong Inhibition |
These activities suggest potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.
Antimicrobial Activity
In addition to its anticancer and enzyme inhibitory activities, this compound has shown antimicrobial properties against various bacterial strains. Preliminary studies indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolopyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited potent anticancer effects in vitro. The study utilized cell lines representing various cancer types and assessed cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with acetylcholinesterase revealed that it binds competitively, suggesting a mechanism that could be exploited for therapeutic purposes in neurodegenerative diseases. Docking studies provided insights into the binding affinity and orientation within the active site of the enzyme.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, and what challenges arise during its synthesis?
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach involves coupling intermediates like ethyl 2-cyanoacetate with halogenated reagents, followed by cyclization to form the pyrrolo-pyrimidine core. Challenges include optimizing regioselectivity during chlorination and minimizing side reactions (e.g., over-chlorination). Purification often requires column chromatography or recrystallization to isolate the desired isomer .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization methods include:
- X-ray diffraction (XRD): Resolves crystal structure and confirms substituent positions (e.g., chlorine and phenyl groups) .
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and validates substitution patterns .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₈H₁₂Cl₂N₃) and isotopic patterns .
Q. What biochemical targets are associated with this compound, and how is its inhibitory activity assessed?
The compound’s pyrrolo-pyrimidine scaffold is known to inhibit kinases (e.g., EGFR, CDK2). Assays include:
- Kinase inhibition assays: Measure IC₅₀ values using ATP-competitive binding with fluorescence-based readouts.
- Cellular proliferation assays: Validate efficacy in cancer cell lines (e.g., MCF-7) via MTT or BrdU incorporation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while maintaining purity?
Statistical experimental design (e.g., Response Surface Methodology) can optimize reaction parameters:
- Temperature control: Higher temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
- Catalyst screening: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for phenyl group introduction .
Q. How do substituents (e.g., 3-chlorophenyl vs. methyl groups) influence kinase selectivity?
Comparative studies using competitive binding assays and molecular docking (e.g., AutoDock Vina) reveal:
- The 3-chlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets.
- Methyl substituents reduce steric hindrance but may lower binding affinity .
Q. How should researchers resolve contradictions in reported inhibitory activity across studies?
Contradictions may arise from assay conditions (e.g., ATP concentration) or cell line variability. Solutions include:
- Meta-analysis: Pool data from multiple studies to identify trends.
- Orthogonal validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Q. What computational methods aid in designing derivatives with improved pharmacokinetic properties?
The ICReDD platform integrates quantum chemical calculations (e.g., DFT for reaction pathways) and machine learning to predict:
- Solubility: LogP calculations guide substituent selection for enhanced aqueous solubility.
- Metabolic stability: CYP450 interaction models prioritize derivatives with reduced hepatic clearance .
Q. How can substituent effects on photophysical properties (e.g., fluorescence) be systematically analyzed?
Properties
IUPAC Name |
4-chloro-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-13-7-4-8-14(9-13)23-10-15(12-5-2-1-3-6-12)16-17(20)21-11-22-18(16)23/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSUVKWDMIEIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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